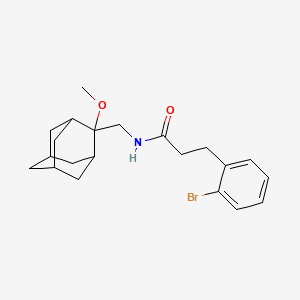

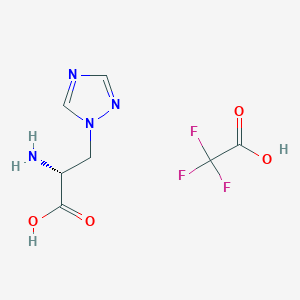

![molecular formula C17H18ClNO4S B2765404 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid CAS No. 794570-17-5](/img/structure/B2765404.png)

2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is C17H18ClNO4S . The InChI code is 1S/C17H18ClNO4S/c1-12(7-8-13-5-3-2-4-6-13)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h2-6,9-12,19H,7-8H2,1H3,(H,20,21) .Physical and Chemical Properties Analysis

The molecular weight of this compound is 367.85 . It has a melting point of 94-95 degrees Celsius . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Applications and Biochemical Research

Carbonic Anhydrase Inhibitors for Glaucoma Treatment : A study by Mincione et al. (2001) synthesized derivatives of sulfamoyl benzoic acids, which were tested as inhibitors of carbonic anhydrase (CA) isozymes. These derivatives demonstrated strong topical antiglaucoma properties by inhibiting CA II and IV isozymes, involved in aqueous humor secretion in the eye. Some derivatives showed higher affinity for CA I than the sulfonamide avid isozyme CA II, suggesting their potential in developing more effective glaucoma treatments (Mincione et al., 2001).

Binding Studies with Bovine Serum Albumin : Research by Zia and Price (1975) explored the binding affinity of sulfonylurea and phenothiazine drugs to bovine serum albumin using 2-(4'-Hydroxybenzeneazo)benzoic acid as a spectrophotometric probe. This study aids in understanding how various drugs, including those related to sulfamoyl benzoic acid derivatives, interact with proteins in the bloodstream, contributing to pharmacokinetics and pharmacodynamics insights (Zia & Price, 1975).

Environmental Science

Water Purification Technologies : A study by Matthews (1990) investigated the use of titanium dioxide suspensions under near-UV light for oxidizing organic compounds, including benzoic acid derivatives, in water. This research contributes to developing more efficient water purification methods that could potentially be applied to remove contaminants similar to 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid from water bodies, making water safer for consumption and reducing environmental pollution (Matthews, 1990).

Organic Chemistry and Catalysis

Desulfurative Chlorination : Canestrari et al. (2017) reported the chlorination of alkyl phenyl sulfides to obtain elimination-sensitive β-chloro carbonyl and nitro compounds. This methodology, extending to sulfa-Michael derived sulfides, highlights the versatility of reactions involving sulfamoyl benzoic acid derivatives in synthesizing various organic compounds with potential pharmaceutical applications or in material science (Canestrari et al., 2017).

Propiedades

IUPAC Name |

2-chloro-5-(4-phenylbutan-2-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S/c1-12(7-8-13-5-3-2-4-6-13)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h2-6,9-12,19H,7-8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRBOENWLAHUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

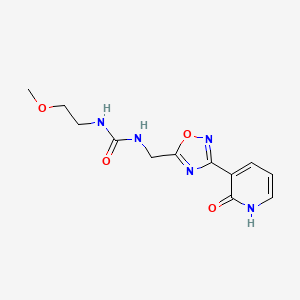

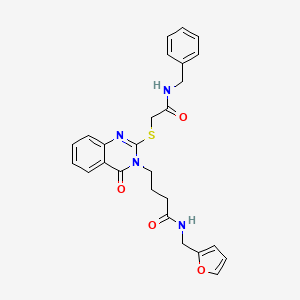

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)

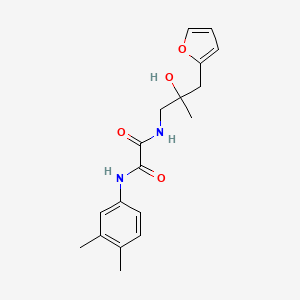

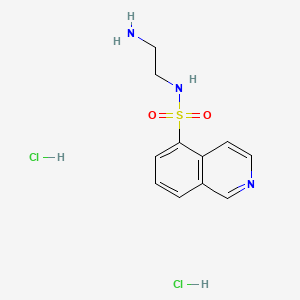

![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)

![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)

![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)

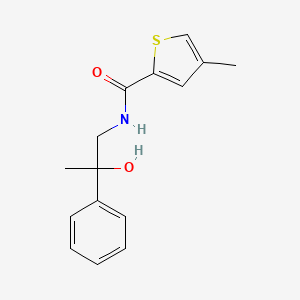

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2765344.png)